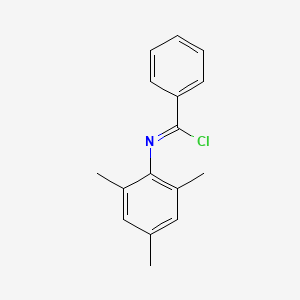![molecular formula C7H9I B14457247 6-Iodotricyclo[3.1.1.03,6]heptane CAS No. 74725-76-1](/img/structure/B14457247.png)
6-Iodotricyclo[3.1.1.03,6]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodotricyclo[3.1.1.03,6]heptane is a chemical compound with the molecular formula C7H9I. It is a tricyclic molecule containing iodine, carbon, and hydrogen atoms. The compound is known for its unique structure, which includes three interconnected rings, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodotricyclo[3.1.1.03,6]heptane typically involves the iodination of tricyclo[3.1.1.03,6]heptane. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Iodotricyclo[3.1.1.03,6]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of tricyclo[3.1.1.03,6]heptane.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tricyclo[3.1.1.03,6]heptane derivatives, while oxidation can produce different oxidized forms of the compound .
Scientific Research Applications
6-Iodotricyclo[3.1.1.03,6]heptane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Iodotricyclo[3.1.1.03,6]heptane involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. Its unique structure allows it to interact with specific receptors and proteins, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.1.1.03,6]heptane: The parent compound without the iodine atom.
6-Bromotricyclo[3.1.1.03,6]heptane: A similar compound with a bromine atom instead of iodine.
6-Chlorotricyclo[3.1.1.03,6]heptane: A similar compound with a chlorine atom instead of iodine.
Uniqueness
6-Iodotricyclo[3.1.1.03,6]heptane is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. The iodine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable compound for various applications .
Properties
CAS No. |
74725-76-1 |
|---|---|
Molecular Formula |
C7H9I |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
6-iodotricyclo[3.1.1.03,6]heptane |
InChI |
InChI=1S/C7H9I/c8-7-4-1-5(7)3-6(7)2-4/h4-6H,1-3H2 |
InChI Key |
SDKCTBIGJWUAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C2(C1C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


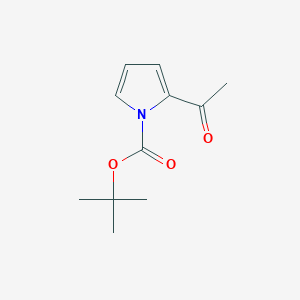
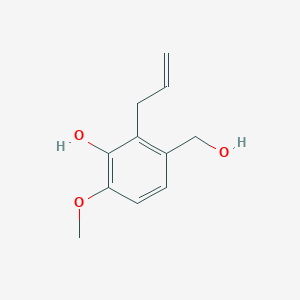
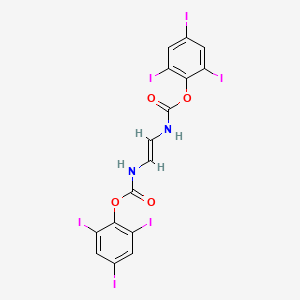
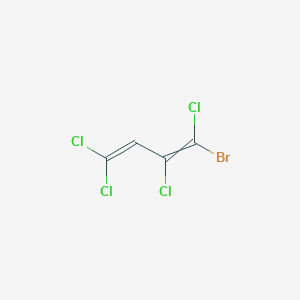
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
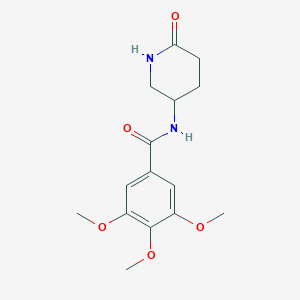

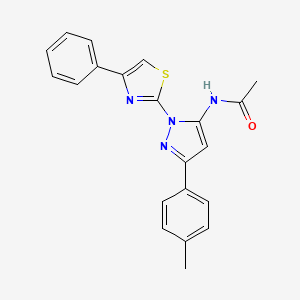

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)

